5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-Fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methoxy groups in its structure suggests that it may exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and aniline derivatives, followed by a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-(4-Fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: Its unique chemical properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The presence of the fluorine atom in 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from its chlorinated and brominated analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity or stability.
Properties
Molecular Formula |
C21H18FNO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H18FNO4/c1-3-12-23-18(13-4-8-15(22)9-5-13)17(20(25)21(23)26)19(24)14-6-10-16(27-2)11-7-14/h3-11,18,24H,1,12H2,2H3/b19-17+ |
InChI Key |
WHYNAEICIWOCGJ-HTXNQAPBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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